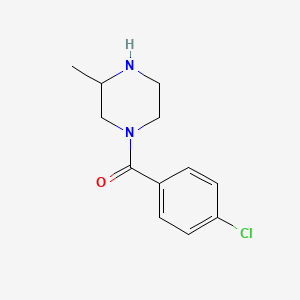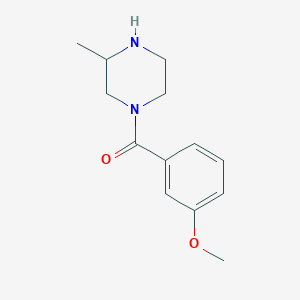
6-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethylphenyl)nicotinic acid (6-DMN) is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 6-DMN is a lipophilic compound with a high affinity for cell membranes, making it a potential target for drug delivery systems. 6-DMN has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects on cells.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in the study of drug delivery systems, as a potential target for drug delivery. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential use in the development of new drugs, as well as its potential use in the study of cell signaling pathways.
Wirkmechanismus
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It has been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Once inside the cell, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to interact with various proteins and receptors, allowing it to modulate cell signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects on cells. It has been shown to modulate cell signaling pathways, as well as to affect various metabolic processes. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential to modulate the activity of certain enzymes, as well as its potential to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a lipophilic compound, making it able to cross cell membranes and enter the cell. It is also a relatively low-cost compound, making it a cost-effective option for laboratory experiments. However, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% also has some limitations for laboratory experiments. It is a relatively unstable compound, meaning it has a short shelf life and must be handled with care. It is also a relatively low-affinity compound, meaning it may not be able to interact with certain proteins and receptors.
Zukünftige Richtungen
The potential applications of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction is the development of new drugs using 6-(2,5-Dimethylphenyl)nicotinic acid, 95% as a target for drug delivery. Another potential future direction is the study of how 6-(2,5-Dimethylphenyl)nicotinic acid, 95% can be used to modulate cell signaling pathways and other biochemical processes. Finally, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% could be studied for its potential to affect the expression of certain genes.
Synthesemethoden
6-(2,5-Dimethylphenyl)nicotinic acid, 95% is synthesized through a three-step process involving the reaction of 2,5-dimethylphenol with acetic anhydride, followed by reaction with sodium bicarbonate, and finally with nicotinic acid. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form the intermediate compound, 2,5-dimethylphenyl acetate. The second step involves the reaction of the intermediate compound with sodium bicarbonate to form 6-(2,5-dimethylphenyl)nicotinic acid. The final step involves the reaction of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% with nicotinic acid to form the final product.
Eigenschaften
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-6-5-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCKOQGISVNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647035 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
887976-52-5 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)












